Autophagy Activation and Anti-Inflammatory Cytokine Suppression in LPS-Stimulated Macrophages
In LPS-induced RAW264.7 murine macrophages, QRPR (H-Gln-Arg-Pro-Arg-OH) significantly upregulates autophagy markers (PIK3, AKT, mTOR) and concurrently reduces secretion of pro-inflammatory cytokines IL-6 and TNF-α, an effect that is abrogated when autophagy is pharmacologically inhibited, confirming a direct mechanistic link [1].
| Evidence Dimension | Inhibition of LPS-induced TNF-α and IL-6 secretion |
|---|---|
| Target Compound Data | QRPR significantly decreased TNF-α and IL-6 concentrations relative to LPS-stimulated controls; the inhibitory effect was reversed by autophagy inhibitors, indicating QRPR-dependent regulation [1]. |
| Comparator Or Baseline | LPS-stimulated RAW264.7 cells (baseline of maximal cytokine production) |
| Quantified Difference | The paper reports a statistically significant reduction in both TNF-α and IL-6 levels upon QRPR treatment, though exact fold-change or percent inhibition values are not provided in the abstract. The effect is corroborated by Western blot densitometry showing increased Beclin1 and LC3-II/I ratios [1]. |
| Conditions | RAW264.7 murine macrophage cell line; LPS (1 μg/mL) stimulation; QRPR treatment at 100 μM for 24 h; cytokine quantification via ELISA; autophagy protein expression via Western blot |
Why This Matters
This direct, autophagy-dependent anti-inflammatory effect distinguishes QRPR from other tetrapeptides that may affect inflammation through alternative pathways, providing a specific mechanistic tool for immunopharmacology studies.
- [1] Pan, F., Wang, L., Cai, Z., Wang, Y., Wang, Y., Guo, J., Xu, X., & Zhang, X. (2019). Soybean Peptide QRPR Activates Autophagy and Attenuates the Inflammatory Response in the RAW264.7 Cell Model. Protein & Peptide Letters, 26(4), 301–312. View Source
